molecular formula C20H13N3O2 B8640550 5-Nitro-2,3-diphenylquinoxaline

5-Nitro-2,3-diphenylquinoxaline

Cat. No. B8640550
M. Wt: 327.3 g/mol
InChI Key: NFPAOZPFNYQIBX-UHFFFAOYSA-N
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Patent
US06822069B2

Procedure details

1.53 g (10 mmol) of 2,3-diaminonitrobenzene and 2.00 g (9.6 mmol) of benzil were placed in a four-necked flask, and were dissolved by adding a 1:1 mixed solvent of acetic acid/methanol thereto. Thereafter, reaction was allowed at 70° C. for 2 hr. After the reaction, the solvent was removed, and the reaction product was extracted on a silica gel column (ethyl acetate:hexane=1:1).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1([C:18]([C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=O)=O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)(=O)C.CO>[C:12]1([C:18]2[C:20]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)=[N:1][C:2]3[C:7](=[CH:6][CH:5]=[CH:4][C:3]=3[N+:9]([O-:11])=[O:10])[N:8]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Step Two
Name
acetic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
Thereafter, reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted on a silica gel column (ethyl acetate:hexane=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC(=C2N=C1C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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